Dicaffeoyl quinic acid
Overview
Description
Dicaffeoyl quinic acid is a natural product found in Leontodon saxatilis, Urospermum dalechampii, and other organisms with data available.
Scientific Research Applications
Immunomodulatory Properties : A study identified 3,4-dicaffeoyl quinic acid and 3,5-dicaffeoyl quinic acid as compounds that significantly enhance human mononuclear cell proliferation and interferon-gamma production, indicating potential immunomodulatory effects (Lin, Kuo, & Chou, 1999).
Antioxidant Activity : Dicaffeoylquinic acids, including 3,5-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid isolated from Chrysanthemum morifolium, showed strong antioxidant activities in various assay systems. These compounds demonstrated potent superoxide anion radical scavenging activity, indicating their potential as antioxidants (Kim & Lee, 2005).
Hepatoprotective Effects : Methyl 3,4-di-O-caffeoyl quinate and 3,4-di-O-caffeoyl quinic acid, isolated from propolis, displayed significant antihepatotoxic properties, suggesting their potential for treating liver injuries (Basnet, Matsushige, Hase, Kadota, & Namba, 1996).
DNA Protective Activities : Chlorogenic acid isomers, including dicaffeoylquinic acids, exhibited DNA damage protective effects. Among these, dicaffeoylquinic acids showed better antioxidant activities, likely due to their higher number of hydroxyl groups (Xu, Hu, & Liu, 2012).
Anti-HIV Activity : A study on Aster scaber yielded a new caffeoyl quinic acid, (-) 3,5-dicaffeoyl-muco-quinic acid, which exhibited potent antiviral activity against HIV-1 integrase, highlighting its potential in HIV treatment (Kwon et al., 2000).
Neuroprotective Effects : Dicaffeoylquinic acids from Aster scaber demonstrated neuroprotective effects against amyloid Abeta-induced toxicity in PC12 cells and promoted neurite outgrowth, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Hur et al., 2001).
Influence on Coffee Flavor : Research on coffee trees identified that the amount of dicaffeoyl quinic acids, among other chlorogenic acids, affects the bitterness of coffee, indicating their importance in the coffee industry (Campa et al., 2003).
Properties
IUPAC Name |
3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-FCXRPNKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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